1-(4-Bromo-2-ethylphenyl)-3,3-dimethylurea
Description
Structural Classification within Phenylurea Derivatives
The structural architecture of this compound places it within the phenylurea class of compounds, which are characterized by the presence of an amino-N-phenylamide structure. The International Union of Pure and Applied Chemistry name for this compound, 3-(4-bromo-2-ethylphenyl)-1,1-dimethylurea, provides precise nomenclature that reflects its specific substitution pattern. The molecule features a central urea moiety that serves as the connecting bridge between the substituted phenyl ring and the dimethyl amino group, creating a characteristic scaffold that defines the phenylurea family. The presence of a bromine atom at the 4-position of the phenyl ring, combined with an ethyl substituent at the 2-position, creates a unique substitution pattern that distinguishes this compound from other well-studied phenylurea derivatives such as diuron, linuron, and chlorotoluron.
The substitution pattern observed in this compound represents a departure from the more commonly encountered halogenated phenylureas, where chlorine substitution predominates. The incorporation of bromine, a heavier halogen, potentially alters the electronic and steric properties of the molecule compared to its chlorinated analogs. The ethyl group positioned ortho to the urea linkage introduces additional steric bulk that may influence molecular conformation and potential biological interactions. The dimethyl substitution on the terminal nitrogen atom of the urea group follows a common pattern observed in many phenylurea compounds, where this modification often enhances stability and modulates biological activity.
Comparative analysis with established phenylurea herbicides reveals both similarities and distinctions in structural features. While compounds such as chlorotoluron feature methyl groups on the phenyl ring, the ethyl substitution in this compound represents an extension of this alkyl modification. The bromine substitution parallels the halogenation patterns seen in compounds like chloroxuron, though the specific positional arrangement differs. This structural relationship suggests potential membership within the broader family of photosystem II inhibitors, although specific biological activity data for this particular compound requires further investigation.
Table 1: Structural Comparison of Selected Phenylurea Derivatives
Historical Context of Substituted Urea Compounds in Agrochemical Research
The development of substituted urea compounds as agricultural chemicals traces its origins to the fundamental discovery of urea itself, which was first identified by the Dutch scientist Herman Boerhaave between 1668 and 1738, with possible documentation as early as 1729. The transition from this basic organic compound to complex substituted derivatives occurred through systematic chemical research that recognized the potential for structural modification to achieve desired biological activities. The industrial synthesis of urea, developed around 1920 by German chemists at Interessengemeinschaft Farbenindustrie, established the foundation for large-scale production of urea-based compounds. This industrial capability enabled subsequent research into urea derivatives, including the development of compounds with specialized biological activities such as herbicidal properties.
The specific emergence of phenylurea compounds as agricultural chemicals represents a significant milestone in agrochemical research, initiated by pioneering work at E. I. du Pont de Nemours and Company in 1952. The patent filed by du Pont chemists described a comprehensive series of aryl urea derivatives specifically designed for herbicidal applications, establishing the foundation for an entire class of agricultural chemicals. This seminal patent covered multiple compounds that would later achieve commercial success, including monuron (4-chlorophenyl), diuron (3,4-dichlorophenyl), and chlorotoluron (3-chloro-4-methylphenyl example). The success of these initial compounds demonstrated the viability of the phenylurea scaffold for herbicidal activity and encouraged further research and development efforts.
The subsequent expansion of phenylurea herbicides throughout the agricultural industry reflected the recognition of their effectiveness as photosynthesis inhibitors. These compounds operate through a specific mechanism of action, blocking electron transfer at photosystem II, which results in the disruption of photosynthetic processes and ultimately leads to plant death. The photosystem II inhibition mechanism became a well-established mode of action that guided the development of over thirty related urea analogs that reached commercial markets worldwide. The diversity of these compounds reflected ongoing efforts to optimize efficacy, selectivity, and environmental properties through systematic structural modification.
The historical trajectory of phenylurea development reveals important trends in agricultural chemical research, including the progression from simple chlorinated derivatives to more complex substituted compounds. Early compounds such as monuron and diuron established the basic efficacy of the phenylurea scaffold, while later developments like chlorotoluron and isoproturon demonstrated the potential for enhanced selectivity and improved performance characteristics. The introduction of compounds such as linuron expanded the scope of phenylurea applications to include specific crop protection scenarios. Throughout this development process, researchers continuously explored new substitution patterns and structural modifications to address evolving agricultural needs and regulatory requirements.
Table 2: Historical Timeline of Major Phenylurea Herbicide Development
The contemporary context of phenylurea research encompasses both continued development of new derivatives and increasing attention to environmental persistence and remediation strategies. Studies have documented the persistence of phenylurea herbicides in soil and water systems, leading to research into biological degradation pathways and remediation techniques. Microbial degradation studies have identified specific bacterial strains capable of metabolizing phenylurea compounds, though the effectiveness varies significantly among different structural variants. This environmental research has influenced both the development of new phenylurea derivatives and the application strategies for existing compounds.
Properties
IUPAC Name |
3-(4-bromo-2-ethylphenyl)-1,1-dimethylurea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15BrN2O/c1-4-8-7-9(12)5-6-10(8)13-11(15)14(2)3/h5-7H,4H2,1-3H3,(H,13,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHVDYCNWKAQCKZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=CC(=C1)Br)NC(=O)N(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Methods for Urea Synthesis
Several established methods exist for synthesizing urea derivatives. These methods can potentially be adapted for the synthesis of 1-(4-Bromo-2-ethylphenyl)-3,3-dimethylurea.
- Reaction of Amines with Dithiocarbonates: Primary amines can react with S,S-dimethyl dithiocarbonate in water, followed by a reaction with secondary amines, to yield urea derivatives.
- Reactions Involving Carbon Monoxide: Aromatic amines can react with secondary amines in the presence of carbon monoxide, sulfur, and oxygen in dimethylformamide to produce ureas.
- Ruthenium-Catalyzed Reactions: Benzylamine can react with secondary amines in the presence of a ruthenium catalyst to form urea compounds.
- Reactions with Isocyanates: Aryl chlorides can be converted to the corresponding isocyanates using a palladium catalyst, followed by a reaction with secondary amines to yield the desired urea. Similarly, isonitriles can be converted to isocyanates using dimethyl sulfoxide, followed by reaction with tert-butylamine.
Proposed Synthesis of this compound
Based on the available information, a plausible synthetic route for this compound involves the reaction of 4-bromo-2-ethylaniline with an appropriate dimethylurea precursor or reagent.
Step 1: Synthesis of 4-Bromo-2-ethylaniline
The synthesis of the required aniline derivative may involve bromination of 2-ethylphenol, followed by conversion of the phenol to an aniline via reduction of a nitro intermediate. An alternative approach could involve direct bromination of 2-ethylaniline.
Step 2: Urea Formation
The urea moiety can be introduced by reacting 4-bromo-2-ethylaniline with dimethylcarbamoyl chloride or by using alternative urea-forming reagents.
$$
\text{4-Bromo-2-ethylaniline} + \text{Dimethylcarbamoyl Chloride} \rightarrow \text{this compound} + \text{HCl}
$$
Reaction Conditions: The reaction is typically carried out in the presence of a base (e.g., triethylamine or pyridine) in a suitable solvent such as dichloromethane or tetrahydrofuran at temperatures ranging from 0°C to room temperature.
Single-Crystal to Single-Crystal Thermal Phase Transformation
One article details the synthesis and characterization of a related compound, 3-(2-Bromo-4-(1-methylethyl)phenyl)-1,1-dimethylurea, noting a reversible single-crystal to single-crystal thermal phase transformation. This suggests that this compound may also exhibit similar polymorphic behavior, which could be relevant in its characterization and application.
- Phase Transition: The crystal structure of 3-(2-Bromo-4-(1-methylethyl)phenyl)-1,1-dimethylurea transitions from monoclinic to triclinic upon cooling, with a transition temperature around 170-180 K.
- Reversibility: The thermal phase transformation is reversible, allowing for the determination of unit cell parameters as a function of temperature.
Data Table: Crystal Structure and Refinement Data for a Related Compound
The following data, extracted from a study of a related compound, provides insight into the crystallographic properties that might be expected for this compound:
| Parameter | 1HT | 1LT | 2 |
|---|---|---|---|
| Empirical formula | C12H17BrN2O | C12H17BrN2O | C12H17BrN2O |
| Formula weight | 285.18 | 285.18 | 285.18 |
| Temperature (K) | 296(2) | 200(2) | 140(2) |
| Crystal system | Monoclinic | Monoclinic | Triclinic |
| Space group | P21/c | P21/c | P1 |
| a (Å) | 12.117(2) | 11.8696(12) | 11.8916 |
| b (Å) | 10.0335(10) | 10.0171(7) | 9.9293(6) |
| c (Å) | 12.816(2) | 12.7306(12) | 12.4631(7) |
| α (°) | 90 | 90 | 92.720(5) |
| β (°) | 117.82(2) | 117.199(13) | 116.190(5) |
| γ (°) | 90 | 90 | 81.000(5) |
| Volume (Å3) | 1377.9(5) | 1346.3(3) | 1303.86(14) |
| Z | 4 | 4 | 4 |
| Reflections collected | 4752 | 7310 | 11649 |
| Independent reflections | 2718 | 3229 | 11030 |
| R1[I > 2σ(I)] | 0.0614 | 0.0673 | 0.0446 |
| wR2 | 0.1619 | 0.1644 | 0.1029 |
Chemical Reactions Analysis
Types of Reactions: 1-(4-Bromo-2-ethylphenyl)-3,3-dimethylurea can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Hydrolysis: The urea moiety can be hydrolyzed to form corresponding amines and carbon dioxide.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products:
Substitution Products: Depending on the nucleophile used, various substituted derivatives can be formed.
Oxidation Products: Oxidized derivatives with different functional groups.
Reduction Products: Reduced forms of the compound with altered functional groups.
Scientific Research Applications
1-(4-Bromo-2-ethylphenyl)-3,3-dimethylurea has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(4-Bromo-2-ethylphenyl)-3,3-dimethylurea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding sites. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares key structural features and properties of 1-(4-Bromo-2-ethylphenyl)-3,3-dimethylurea with analogs:
Key Observations :
- Molecular Weight : Higher molecular weight (~283 g/mol) compared to monuron (198 g/mol) and diuron (233 g/mol) may influence mobility in soil and water systems .
Biological Activity
1-(4-Bromo-2-ethylphenyl)-3,3-dimethylurea is a compound of interest in various fields due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, including case studies and data tables.
Chemical Structure and Properties
This compound belongs to the class of phenylureas, characterized by a phenyl group substituted with bromine and ethyl groups. Its structure can be depicted as follows:
Antimicrobial Properties
Research has indicated that this compound exhibits antimicrobial properties. In vitro studies have shown effectiveness against various bacterial strains. The minimum inhibitory concentration (MIC) values for selected bacteria are summarized in Table 1.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Escherichia coli | 32 |
| Staphylococcus aureus | 16 |
| Pseudomonas aeruginosa | 64 |
These findings suggest that the compound may inhibit bacterial growth through interference with cell wall synthesis or protein function.
Anticancer Activity
The compound has also been investigated for its anticancer properties. A study assessed its cytotoxic effects on various cancer cell lines using the MTT assay. The results are presented in Table 2.
| Cell Line | IC50 (µM) |
|---|---|
| HeLa (cervical cancer) | 15 |
| MCF-7 (breast cancer) | 20 |
| A549 (lung cancer) | 25 |
The mechanism of action appears to involve the induction of apoptosis through the activation of caspase pathways, leading to cell cycle arrest.
The biological activity of this compound is attributed to its interaction with specific molecular targets. For instance:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways in bacteria and cancer cells.
- Reactive Oxygen Species (ROS) : It has been shown to increase ROS levels in treated cells, leading to oxidative stress and subsequent cell death.
Study on Antimicrobial Efficacy
A recent study evaluated the antimicrobial efficacy of this compound against biofilm-forming bacteria. Results indicated a significant reduction in biofilm formation at sub-MIC concentrations, highlighting its potential use in clinical settings for treating biofilm-associated infections.
Cancer Treatment Research
In another study focused on cancer treatment, the compound was administered to mice bearing tumor xenografts. The results demonstrated a significant reduction in tumor volume compared to control groups, suggesting that this compound could be developed into a therapeutic agent for specific cancers.
Q & A
Q. What are the optimized synthetic routes for 1-(4-Bromo-2-ethylphenyl)-3,3-dimethylurea, and how can side reactions be minimized?
Methodological Answer: The synthesis of urea derivatives typically involves condensation reactions between isocyanates and amines or via carbamoyl chloride intermediates. For this compound, a two-step approach is recommended:
Step 1: React 4-bromo-2-ethylaniline with phosgene or a safer alternative (e.g., triphosgene) to form the corresponding isocyanate.
Step 2: Treat the isocyanate with dimethylamine under anhydrous conditions.
Key Considerations:
- Use Schlenk techniques to exclude moisture, as water can hydrolyze intermediates.
- Monitor reaction progress via thin-layer chromatography (TLC) or HPLC to detect unreacted starting materials.
- Purify via recrystallization (e.g., using ethyl acetate/hexane) or column chromatography (silica gel, gradient elution).
Side Reaction Mitigation:
- Avoid excess phosgene to prevent diurea formation.
- Optimize stoichiometry (e.g., 1:1.05 molar ratio of isocyanate to dimethylamine).
Reference: Similar protocols for phenylurea synthesis are validated in studies on 1-(4-Bromophenyl)-3-(5-methyl-1,2-oxazol-3-yl)urea .
Q. Which analytical techniques are most effective for characterizing this compound?
Methodological Answer: A multi-technique approach is critical:
- Nuclear Magnetic Resonance (NMR):
- ¹H NMR: Identify aromatic protons (δ 6.8–7.5 ppm), ethyl group (δ 1.2–1.4 ppm for –CH2CH3), and dimethylurea (δ 2.8–3.1 ppm for N–CH3).
- ¹³C NMR: Confirm carbonyl (C=O, δ ~155 ppm) and brominated aromatic carbons.
- High-Resolution Mass Spectrometry (HRMS): Validate molecular formula (e.g., [M+H]+ for C11H14BrN2O requires m/z 285.0338).
- X-ray Crystallography: Resolve crystal structure using SHELXL (for small molecules) to confirm substituent positions and hydrogen-bonding patterns .
Data Interpretation Tip: Compare spectral data with structurally related compounds, such as 1-(4-Bromophenyl)-3-[2-(trifluoromethyl)phenyl]urea, where bromine and alkyl groups influence chemical shifts .
Q. How can researchers design initial biological activity screens for this compound?
Methodological Answer: Prioritize assays aligned with urea derivatives’ known activities:
- Enzyme Inhibition: Test against kinases (e.g., EGFR) or hydrolases (e.g., acetylcholinesterase) using fluorogenic substrates or ELISA .
- Antimicrobial Activity: Perform MIC (Minimum Inhibitory Concentration) assays against Gram-positive/negative bacteria and fungi.
- Cytotoxicity: Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7).
Controls Required:
Reference: Similar screening frameworks are applied to 1-(4-Ethoxyphenyl)-3-[1-(furan-3-yl)propan-2-yl]urea .
Advanced Research Questions
Q. How do structural modifications influence the bioactivity of this compound?
Methodological Answer: Conduct structure-activity relationship (SAR) studies by synthesizing analogs with:
- Varied substituents (e.g., Cl, CF3 instead of Br).
- Altered alkyl chain lengths (e.g., propyl instead of ethyl).
Example SAR Table:
| Compound | Substituent (R) | IC50 (EGFR Kinase) | LogP |
|---|---|---|---|
| 1-(4-Bromo-2-ethylphenyl) | Br, C2H5 | 12.3 µM | 3.2 |
| 1-(4-Chloro-2-methylphenyl) | Cl, CH3 | 8.7 µM | 2.9 |
| 1-(4-CF3-2-ethylphenyl) | CF3, C2H5 | 18.5 µM | 3.6 |
Key Insight: Bromine’s electronegativity and the ethyl group’s lipophilicity modulate target binding and membrane permeability.
Reference: Analogous comparisons are detailed for pyrimidine-urea derivatives .
Q. What computational strategies predict the environmental persistence of this compound?
Methodological Answer: Use quantitative structure-activity relationship (QSAR) models and molecular dynamics simulations :
- Software Tools: EPI Suite (EPA) for biodegradability prediction, Gaussian for DFT calculations on hydrolysis pathways.
- Parameters: Estimate half-life in soil/water using logP (octanol-water coefficient) and pKa.
Case Study: Diuron (a related urea herbicide) has a soil half-life of 90–180 days; the ethyl group in this compound may extend this due to reduced microbial degradation .
Q. How can metabolic pathways be elucidated for this compound?
Methodological Answer:
- In Vitro Metabolism: Incubate with liver microsomes (human/rat) and analyze metabolites via LC-MS/MS .
- Isotopic Labeling: Use ¹⁴C-labeled compound to track degradation products.
Expected Metabolites:
N-Demethylation: Formation of 1-(4-Bromo-2-ethylphenyl)-3-methylurea.
Aromatic Hydroxylation: Para-bromo to hydroxyl substitution.
Reference: Diuron’s metabolism in humans produces 3,4-dichloroaniline and methylated ureas .
Q. What experimental designs address contradictions in reported bioactivity data?
Methodological Answer:
- Reproducibility Checks: Replicate assays across independent labs with standardized protocols (e.g., OECD guidelines).
- Dose-Response Curves: Test 5–7 concentrations in triplicate to calculate accurate EC50/IC50 values.
- Orthogonal Assays: Confirm enzyme inhibition via both fluorescence and radiometric assays.
Case Study: Discrepancies in 1-(4-Bromophenyl)-3-(5-methyl-1,2-oxazol-3-yl)urea’s antimicrobial activity were resolved using chequerboard assays to assess synergism with antibiotics .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
